molecular formula C23H17FN2O3S B298939 (5E)-5-[(4-ethoxynaphthalen-1-yl)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-5-[(4-ethoxynaphthalen-1-yl)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B298939
M. Wt: 420.5 g/mol
InChI Key: NOBALLHARBCBCB-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[(4-ethoxynaphthalen-1-yl)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with a unique structure that combines a naphthyl group, a fluorophenyl group, and a thioxodihydro-pyrimidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-ethoxynaphthalen-1-yl)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. The starting materials often include 4-ethoxy-1-naphthaldehyde, 2-fluoroaniline, and thiourea. The reaction conditions usually require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or acetic acid to facilitate the condensation and cyclization reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling the reaction conditions ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(4-ethoxynaphthalen-1-yl)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding sulfoxide or sulfone, while reduction may produce a dihydro derivative.

Scientific Research Applications

(5E)-5-[(4-ethoxynaphthalen-1-yl)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-[(4-ethoxynaphthalen-1-yl)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-ethoxy-1-naphthyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
  • 5-[(4-methoxy-1-naphthyl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Uniqueness

(5E)-5-[(4-ethoxynaphthalen-1-yl)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H17FN2O3S

Molecular Weight

420.5 g/mol

IUPAC Name

(5E)-5-[(4-ethoxynaphthalen-1-yl)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C23H17FN2O3S/c1-2-29-20-12-11-14(15-7-3-4-8-16(15)20)13-17-21(27)25-23(30)26(22(17)28)19-10-6-5-9-18(19)24/h3-13H,2H2,1H3,(H,25,27,30)/b17-13+

InChI Key

NOBALLHARBCBCB-GHRIWEEISA-N

SMILES

CCOC1=CC=C(C2=CC=CC=C21)C=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F

Isomeric SMILES

CCOC1=CC=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)C=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F

Origin of Product

United States

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